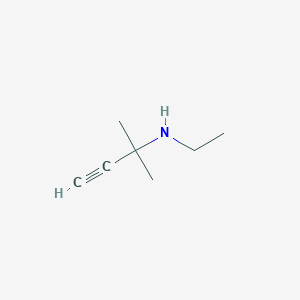

Ethyl(2-methylbut-3-yn-2-yl)amine

Description

Contextualization within Propargylic Amine Chemistry

Propargylic amines are a class of organic compounds that feature an amino group attached to a propargyl group (a C≡C triple bond adjacent to a CH2 group). nih.gov Ethyl(2-methylbut-3-yn-2-yl)amine, with its ethylamino group bonded to a tertiary carbon bearing a terminal alkyne, is a member of this family. The chemistry of propargylic amines is rich and varied, largely due to the presence of the reactive alkyne and the basic nitrogen atom. nih.gov This combination of functional groups allows for a wide array of chemical transformations, making them valuable intermediates in organic synthesis.

The synthesis of propargylic amines is often achieved through multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine), which offers a direct and atom-economical route to these structures. nih.govrsc.org While a specific documented synthesis for this compound is not readily found in prominent research articles, its formation can be conceptually envisioned through such established methods. For instance, a reaction between 2-methylbut-3-yn-2-ol, formaldehyde, and ethylamine (B1201723) under catalytic conditions could potentially yield the target compound.

Significance as a Versatile Organic Synthon

The true value of a compound like this compound lies in its potential as a versatile organic synthon—a building block used to introduce specific structural motifs into more complex molecules. Propargylic amines, in general, are highly sought after for this purpose. nih.gov The alkyne functionality can undergo a plethora of reactions, including cycloadditions, coupling reactions (like the Sonogashira coupling), and reductions, allowing for the construction of diverse molecular architectures. nih.gov

The amino group, on the other hand, can be functionalized or can direct the reactivity of the alkyne. The tertiary nature of the amine in this compound suggests a certain steric hindrance around the nitrogen, which could influence its reactivity and basicity compared to primary or secondary propargylic amines. This structural nuance could be exploited in synthetic strategies to achieve specific outcomes.

The table below illustrates the versatility of the propargylic amine scaffold by highlighting some general reactions they undergo.

| Reaction Type | Description | Potential Product from this compound Scaffold |

| Cycloaddition | The alkyne moiety can participate in [3+2] or other cycloaddition reactions to form heterocyclic rings. | Substituted pyrroles, pyrazoles, or triazoles. |

| Coupling Reactions | The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a metal catalyst. | More complex alkynes with extended conjugation. |

| Hydration | Addition of water across the triple bond, often catalyzed by mercury or gold salts, to form ketones. | An α-aminoketone. |

| Amination | The alkyne can be further functionalized through the addition of amines. | Diamine structures. |

Overview of Current Academic Research Trajectories

Current research involving propargylic amines is vibrant and multifaceted, with a strong focus on the development of new catalytic methods for their synthesis and their application in the construction of biologically active molecules and functional materials. nih.gov A significant area of investigation is the development of enantioselective synthetic routes to chiral propargylic amines, which are valuable precursors for pharmaceuticals. acs.org

Given the structure of this compound, several research trajectories can be envisioned:

Catalyst Development: The synthesis of this and similar tertiary propargylic amines could serve as a benchmark for the development of new and more efficient catalytic systems for A³ or related coupling reactions.

Medicinal Chemistry: The propargylamine (B41283) motif is present in a number of marketed drugs. While no specific biological activity is reported for this compound, it could serve as a scaffold for the synthesis of new compounds to be screened for various therapeutic activities.

Materials Science: The terminal alkyne group offers a handle for polymerization or for grafting onto surfaces, suggesting potential applications in the development of new polymers or functional materials.

The table below summarizes some recent research directions in the broader field of propargylic amine chemistry, which could be applicable to the study of this compound.

| Research Area | Focus | Potential Relevance to this compound |

| Asymmetric Catalysis | Development of chiral catalysts for the enantioselective synthesis of propargylic amines. acs.org | Could be applied to synthesize chiral analogs of the title compound. |

| C-H Activation | Direct functionalization of the C-H bonds of the alkyne or adjacent carbons. | Could lead to novel derivatives without pre-functionalization. |

| Photoredox Catalysis | Using visible light to drive reactions of propargylic amines under mild conditions. sioc-journal.cn | Offers a green and efficient way to transform the molecule. |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-methylbut-3-yn-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-5-7(3,4)8-6-2/h1,8H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAKYPIMFHIKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14465-39-5 | |

| Record name | ethyl(2-methylbut-3-yn-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Methylbut 3 Yn 2 Yl Amine and Its Precursors

Synthesis of Key Intermediates

The tertiary alcohol 2-methylbut-3-yn-2-ol is a fundamental precursor, and its synthesis is industrially significant. The primary methods involve the addition of an acetylene (B1199291) nucleophile to acetone (B3395972). wikipedia.org

The Favorskii reaction is a cornerstone for the industrial production of 2-methylbut-3-yn-2-ol. wikipedia.org This method involves the base-catalyzed ethynylation of a carbonyl compound, in this case, the reaction of acetylene with acetone. wikipedia.org The reaction is typically carried out in the presence of a strong base, such as an alkali metal hydroxide (B78521) or alkoxide, which deprotonates acetylene to form a nucleophilic acetylide ion. This acetylide then attacks the electrophilic carbonyl carbon of acetone.

The mechanism proceeds in two main steps:

Formation of the metal acetylide: HC≡CH + B → HC≡C⁻ M⁺ + BH (where B is a strong base).

Nucleophilic addition to the ketone: HC≡C⁻ M⁺ + (CH₃)₂C=O → HC≡C-C(CH₃)₂-O⁻ M⁺.

Protonation of the resulting alkoxide during workup yields the final product, 2-methylbut-3-yn-2-ol.

Industrial protocols often utilize potassium hydroxide (KOH) as the catalyst and may employ solvents like liquid ammonia (B1221849) to enhance the solubility of acetylene. google.com

| Catalyst/Base | Reactants | Solvent | Temperature (°C) | Yield (%) |

| Potassium Hydroxide (KOH) | Acetylene, Acetone | Liquid Ammonia | 30-55 | High |

| Sodium Amide (NaNH₂) | Acetylene, Acetone | Liquid Ammonia | -33 | Good |

| Powdered KOH | Acetylene, Acetone | Anhydrous Ether | 0-10 | ~70 |

In addition to base-promoted reactions, the condensation of terminal alkynes and carbonyl compounds can be facilitated by Lewis acids. wikipedia.org Lewis acid catalysis activates the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alkyne. The Lewis acid coordinates to the carbonyl oxygen, thereby lowering the energy of the transition state for the addition reaction.

Various Lewis acids have been shown to be effective for the alkynylation of aldehydes and ketones. organic-chemistry.org Catalytic systems based on zinc, indium, and titanium are commonly employed. For instance, zinc triflate (Zn(OTf)₂) in the presence of a base or an amine ligand has been demonstrated to be a highly effective catalyst for the addition of terminal alkynes to carbonyls. organic-chemistry.org

| Lewis Acid Catalyst | Co-catalyst/Ligand | Reactants | Solvent | Temperature (°C) |

| Zn(OTf)₂ | N-methylephedrine | Terminal Alkyne, Aldehyde | Toluene | 23 |

| InBr₃ | Et₃N (Triethylamine) | Terminal Alkyne, Aldehyde | Dichloromethane (B109758) | 25 |

| Ti(OiPr)₄ | BINOL | Alkynylzinc reagent, Aldehyde | Toluene | 25 |

Note: The data in this table represents general conditions for Lewis acid-catalyzed alkynylation of carbonyls, which is applicable to the synthesis of 2-methylbut-3-yn-2-ol.

Palladium-catalyzed coupling reactions are not a primary method for the synthesis of 2-methylbut-3-yn-2-ol itself. Rather, 2-methylbut-3-yn-2-ol is a critically important and widely used reagent in palladium-catalyzed reactions, particularly the Sonogashira coupling. researchgate.net In this context, it serves as a stable, less hazardous, and commercially available substitute for acetylene gas. wikipedia.org

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. When 2-methylbut-3-yn-2-ol is used, the initial product is an aryl-substituted tertiary propargylic alcohol. The 2-hydroxyprop-2-yl group can then be easily removed under basic conditions (a retro-Favorskii reaction) to unveil the terminal alkyne. This two-step sequence allows for the introduction of an ethynyl group onto an aromatic or vinylic framework. wikipedia.org

A typical catalytic system for the coupling step consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and a base.

| Palladium Catalyst | Ligand | Base | Reactants | Solvent |

| Pd(OAc)₂ | P(p-tol)₃ | DBU | 2-Methylbut-3-yn-2-ol, Aryl Bromide | THF |

| Pd(OAc)₂ | SPhos or XPhos | TBAF | 4-Hydroxy-4-methyl-2-pentynoic acid, Aryl Bromide | THF |

Note: This table describes the use of 2-methylbut-3-yn-2-ol in Pd-catalyzed reactions, not its synthesis.

The conversion of the precursor, 2-methylbut-3-yn-2-ol, into the target Ethyl(2-methylbut-3-yn-2-yl)amine involves the substitution of the hydroxyl group with an ethylamino group. Direct substitution of the tertiary hydroxyl group is challenging due to its poor leaving group nature. Therefore, a two-step process is often employed.

First, the hydroxyl group is converted into a better leaving group. This can be achieved by reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) to form a sulfonate ester, or by reaction with an acid halide (e.g., thionyl chloride) to form a propargyl halide.

In the second step, the intermediate propargyl halide or sulfonate undergoes a nucleophilic substitution reaction with ethylamine (B1201723). As ethylamine is a primary amine, it can act as a nucleophile, displacing the leaving group to form the desired N-substituted propargylamine (B41283). This reaction is typically performed in a suitable solvent, and an excess of ethylamine may be used to act as both the nucleophile and a base to neutralize the acid byproduct.

Synthesis of 2-Methylbut-3-yn-2-ol

Direct Synthesis of this compound

A direct, one-pot synthesis of propargylamines can be achieved through multicomponent reactions. The most prominent of these is the A³ coupling (Aldehyde-Alkyne-Amine) reaction. phytojournal.com This reaction condenses an aldehyde, a terminal alkyne, and an amine in the presence of a metal catalyst to form a propargylamine. phytojournal.com

For the synthesis of this compound, a variation of this reaction using a ketone instead of an aldehyde (a KA² coupling) would be required. The reactants would be acetone, acetylene, and ethylamine.

The proposed mechanism involves several key steps:

The metal catalyst, typically based on copper, gold, or silver, activates the terminal alkyne (acetylene) to form a metal acetylide. phytojournal.com

Concurrently, acetone and ethylamine react to form an intermediate ketimine or, more likely, an enamine.

The metal acetylide then performs a nucleophilic attack on the iminium ion (in equilibrium with the ketimine), forming the new carbon-carbon bond and yielding the final propargylamine product. phytojournal.com

This method is highly atom-economical as the only byproduct is water. semanticscholar.org While specific literature for the exact combination of acetone, acetylene, and ethylamine is sparse, the generality of the A³ and related coupling reactions suggests this is a viable and efficient route.

| Catalyst Type | Example Catalyst | Reactants | Solvent | Temperature |

| Copper-based | Cu(I) salts (e.g., CuI, CuBr) | Acetone, Acetylene, Ethylamine | Toluene, Water, or solvent-free | 70-100°C |

| Gold-based | Au(I) or Au(III) complexes | Acetone, Acetylene, Ethylamine | Water or organic solvents | Room Temp to 80°C |

| Silver-based | AgI | Acetone, Acetylene, Ethylamine | Water | 100°C |

Note: This table presents plausible conditions based on the general A³/KA² coupling methodology.

Amination Reactions

Direct amination of halogenated precursors or propargylic alcohols represents a common route to propargylamines.

From Halogenated Precursors: A plausible method involves the nucleophilic substitution of a halogenated precursor, such as 2-chloro-2-methylbut-3-yne, with ethylamine. This reaction typically proceeds via an SN2 mechanism, where the lone pair of the ethylamine nitrogen attacks the carbon atom bearing the leaving group (chloride). Due to the potential for multiple alkylations of the amine, careful control of reaction conditions, such as the stoichiometry of the reactants, is necessary to favor the formation of the desired tertiary amine. nih.gov

From Propargylic Alcohols: The direct substitution of the hydroxyl group of a propargylic alcohol, like 2-methylbut-3-yn-2-ol, with an amine is another viable pathway. This transformation often requires activation of the hydroxyl group to convert it into a better leaving group. Various catalytic systems, including those based on transition metals like ruthenium, copper, and gold, have been employed for the amination of propargylic alcohols. ucl.ac.ukrsc.org For instance, gold-catalyzed hydroamination of propargylic alcohols with anilines has been reported to proceed with high regioselectivity. ucl.ac.ukorganic-chemistry.orgnih.gov While this specific example uses anilines, the principle can be extended to aliphatic amines like ethylamine under appropriate catalytic conditions.

A general representation of the amination of a propargylic alcohol is shown below:

In the context of this compound synthesis, R1 and R2 would be methyl groups, and R3 would be an ethyl group.

Reductive Amination Strategies

Reductive amination offers a versatile one-pot method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org This approach involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a potential ketone precursor would be 3-methylbut-3-yn-2-one. The reaction would proceed by the initial formation of an iminium ion from the ketone and ethylamine, followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation over palladium or nickel catalysts is also a common reduction method. wikipedia.org

The general scheme for reductive amination is as follows:

Multi-component Reaction Integration

Multi-component reactions (MCRs), such as the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions, provide an atom-economical and efficient route to propargylamines. rsc.orgrsc.orgnih.govnih.gov

A KA² reaction could theoretically be employed to synthesize this compound. This would involve the one-pot reaction of acetone (a ketone), ethylamine (an amine), and acetylene (an alkyne). The reaction is typically catalyzed by a transition metal salt, with copper and gold complexes being widely used. rsc.orgnih.gov The mechanism is believed to involve the in situ formation of an iminium ion from the ketone and amine, which is then attacked by a metal-acetylide species. rsc.org

A schematic representation of the KA² coupling is:

Scalability and Sustainable Process Development

A crucial precursor for the target amine is 2-methylbut-3-yn-2-ol. The industrial production of this tertiary propargylic alcohol is well-established and is typically achieved through the ethynylation of acetone, a variation of the Favorskii reaction. google.com A patented method highlights a process using acetylene and acetone with liquid potassium hydroxide as a catalyst in liquid ammonia, which allows for a homogeneous reaction system and easier recovery and recycling of solvents. google.com This established industrial process for the precursor provides a solid and scalable foundation for the subsequent amination step.

The direct amination of alcohols, often referred to as the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, represents a highly atom-economical and green approach for the synthesis of amines. rsc.org This methodology involves the temporary oxidation of the alcohol to an intermediate aldehyde or ketone by a metal catalyst, which then reacts with the amine to form an imine. The metal-hydride species, formed during the initial oxidation, then reduces the imine to the final amine product, regenerating the catalyst in the process. This cycle produces water as the only theoretical byproduct.

Several catalytic systems have been developed for the N-alkylation of amines with alcohols, with catalysts based on both precious metals like ruthenium and iridium, and more abundant and cost-effective first-row transition metals such as nickel and cobalt. rsc.orgresearchgate.netepa.gov A highly active nickel-based catalyst system, generated in situ from Ni(COD)₂ and KOH under ligand-free conditions, has been shown to be effective for the N-alkylation of a wide range of amines and alcohols. rsc.org Similarly, reusable cobalt nanoparticles have demonstrated broad applicability in the N-alkylation of various amines with alcohols. researchgate.net

The scalability of such a process would be heavily dependent on the catalyst's performance, including its activity (turnover number and turnover frequency), selectivity towards the desired N-mono-ethylated product, and its long-term stability and recyclability. Heterogeneous catalysts are often preferred for large-scale operations due to their ease of separation from the reaction mixture and potential for reuse over multiple cycles, which significantly reduces costs and waste. researchgate.net For instance, a mixed copper-gold photocatalytic system has demonstrated recyclability for up to 10 cycles in the N-alkylation of amines with alcohols. nih.gov

Green Chemistry Metrics in Process Development

To quantitatively assess the sustainability of a synthetic process, several green chemistry metrics are employed. These metrics provide a framework for comparing different synthetic routes and identifying areas for improvement. mdpi.comresearchgate.netscientificupdate.commdpi.commostwiedzy.pl

Key metrics relevant to the scalable synthesis of this compound include:

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The borrowing hydrogen amination of alcohols is inherently atom-economical.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste produced per unit of product. A lower E-factor indicates a more sustainable process. mostwiedzy.pl

Process Mass Intensity (PMI): This metric, championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI signifies a more efficient and less wasteful process. mostwiedzy.pl

Catalyst Recyclability and Lifetime: For a catalytic process, the number of times a catalyst can be reused without a significant loss of activity is a critical factor for both economic viability and sustainability.

The application of these metrics during process development can guide the optimization of reaction conditions, solvent selection, and catalyst design to achieve a truly scalable and sustainable synthesis of this compound.

The following table provides a hypothetical comparison of different synthetic approaches to highlight the importance of these metrics:

| Metric | Classical Alkylation (e.g., with Ethyl Halide) | Catalytic Amination of Alcohol |

| Atom Economy | Low (formation of salt byproduct) | High (water is the only byproduct) |

| E-Factor | High (significant solvent and salt waste) | Low (minimal waste if catalyst is recycled) |

| PMI | High | Low |

| Catalyst Use | Stoichiometric reagents | Catalytic amounts, potentially recyclable |

| Sustainability | Poor | Good to Excellent |

Chemical Reactivity and Transformation Pathways of Ethyl 2 Methylbut 3 Yn 2 Yl Amine

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group in ethyl(2-methylbut-3-yn-2-yl)amine is the primary site for a range of chemical transformations, including cycloadditions, cross-coupling reactions, electrophilic additions, and hydration/hydroamination processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry Applications)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Barry Sharpless to describe reactions that are modular, high-yielding, and produce minimal byproducts. sigmaaldrich.com This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org The CuAAC reaction is known for its exceptional reliability and broad functional group tolerance. researchgate.netnih.gov

The reaction between this compound and an organic azide in the presence of a copper(I) catalyst would yield a 1,4-disubstituted 1,2,3-triazole. This transformation is highly efficient and can be carried out under mild conditions, often in a variety of solvents, including water. db-thueringen.dechemie-brunschwig.ch The resulting triazole ring is a stable and versatile scaffold found in many biologically active compounds and functional materials. The reaction's efficiency stems from the in-situ formation of a copper(I) acetylide, which readily reacts with the azide. nih.gov

Key Features of CuAAC:

High Yields: The reaction typically proceeds with high to quantitative yields. chemie-brunschwig.ch

Regioselectivity: It selectively produces the 1,4-isomer of the triazole ring. beilstein-journals.org

Broad Scope: A wide range of functional groups are tolerated in both the alkyne and azide partners. researchgate.netdb-thueringen.de

Mild Conditions: The reaction can often be performed at room temperature in various solvents. db-thueringen.de

The application of CuAAC with this compound allows for the rapid construction of diverse molecular architectures, which is highly valuable in drug discovery, materials science, and bioconjugation. sigmaaldrich.comresearchgate.netprecisepeg.com

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net The terminal alkyne of this compound can readily participate in these transformations.

The Sonogashira coupling is a cross-coupling reaction that forms a C(sp)-C(sp²) or C(sp)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org

In the context of this compound, a Sonogashira coupling with an aryl halide (Ar-X) would lead to the formation of an internal alkyne. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with the copper acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. beilstein-journals.org

Table 1: Examples of Sonogashira Coupling Reactions

| Alkyne | Aryl Halide | Catalyst System | Product |

|---|---|---|---|

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Ethyl(2-(4-phenylbut-3-yn-2-yl))amine |

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for applications where copper contamination is a concern. beilstein-journals.orgnih.gov These systems often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle without the need for a copper co-catalyst. libretexts.org

Beyond the classic Sonogashira reaction, other palladium-catalyzed cross-coupling methods can be utilized to form C(sp)-C(sp²) and C(sp)-C(sp³) bonds. nih.govdigitellinc.com For instance, related coupling reactions can be achieved with various organometallic reagents. While specific examples with this compound are not extensively documented in the provided search results, the general reactivity patterns of terminal alkynes suggest its applicability in these transformations.

Recent developments have focused on expanding the scope of cross-coupling reactions to include a wider range of coupling partners and more sustainable reaction conditions. researchgate.netrsc.org For example, methods for the coupling of amines with carboxylic acids to form C(sp³)–C(sp²) bonds have been reported, highlighting the ongoing innovation in this field. nih.govdigitellinc.comresearchgate.netnih.gov

Electrophilic Additions to the Alkyne

The electron-rich triple bond of the alkyne in this compound is susceptible to attack by electrophiles. These reactions typically proceed via a carbocationic intermediate, which can then be trapped by a nucleophile.

A study on the related compound, 2-methylbut-3-yn-2-yl acetate (B1210297), demonstrated its interaction with nucleophiles under the promotion of mercury acetate as an electrophile. researchgate.net This suggests that this compound could undergo similar electrophilic additions. For example, reaction with halogens (X₂) would lead to the formation of dihaloalkenes, and treatment with hydrogen halides (HX) would yield vinyl halides. The regioselectivity of these additions would follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the alkyne.

Hydroamination and Hydration Processes

Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. This can occur either intermolecularly with an external amine or intramolecularly if a suitable amine functionality is present within the alkyne-containing molecule. For this compound, an intramolecular hydroamination could potentially lead to the formation of a cyclic enamine or imine, which could then tautomerize.

Hydration of the terminal alkyne in this compound, typically catalyzed by mercury(II) salts in the presence of aqueous acid, would lead to the formation of a ketone. The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form, in accordance with Markovnikov's rule. The expected product would be ethyl(2-(3-oxobutan-2-yl))amine.

Reactions Involving the Amine Functionality

The secondary amine group in this compound serves as a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. These transformations are fundamental for introducing the ethyl(2-methylbut-3-yn-2-yl)amino moiety into larger molecular frameworks or for preparing substrates for subsequent cyclization reactions.

The nitrogen atom of this compound can be functionalized through alkylation and arylation reactions to form tertiary amines.

Alkylation: Direct alkylation can be achieved by reacting the amine with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine displaces a halide from the alkylating agent. To drive the reaction to completion, a base is often employed to neutralize the hydrohalic acid byproduct. More advanced methods for the N-alkylation of less reactive amines can also be employed. nih.gov

Arylation: The introduction of an aryl group onto the nitrogen atom is most effectively accomplished through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This powerful reaction allows for the formation of a C(sp²)-N bond by coupling the amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. acsgcipr.orgorganic-chemistry.org The choice of ligand is crucial for the reaction's success and has been the subject of extensive development, leading to several "generations" of highly effective catalyst systems that are tolerant of a wide range of functional groups. rug.nl

Table 1: Representative Conditions for N-Arylation of Secondary Amines This table presents generalized conditions for the Buchwald-Hartwig amination, applicable to secondary amines like this compound.

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | High |

| Aryl Chloride | Secondary Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | High |

| Aryl Triflate | Secondary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | High |

Data adapted from representative procedures in organic synthesis literature. organic-chemistry.orgrug.nl

Acylation: this compound readily undergoes acylation to form the corresponding amide. The most common method involves reaction with a highly reactive acyl chloride in the presence of a base (such as pyridine (B92270) or triethylamine) to scavenge the HCl byproduct. youtube.comchemguide.co.ukchemguide.co.ukyoutube.com The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk This transformation is typically high-yielding and can be performed under mild conditions.

Sulfonylation: In a similar fashion, the amine can be sulfonylated by reacting it with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) to yield a sulfonamide. cbijournal.com These reactions are also typically run in the presence of a base. rsc.org The resulting sulfonamides are important functional groups in medicinal chemistry and can serve as protecting groups for the amine. cbijournal.comnih.gov Various catalysts, including indium, can facilitate the sulfonylation of less reactive or sterically hindered amines. organic-chemistry.org

Table 2: General Conditions for Acylation and Sulfonylation of Secondary Amines This table outlines typical conditions for the formation of amides and sulfonamides from secondary amines.

| Transformation | Reagent | Base | Solvent | General Conditions |

|---|---|---|---|---|

| Acylation | Acyl Chloride | Pyridine or NEt₃ | Dichloromethane (B109758) or THF | 0 °C to room temperature |

| Sulfonylation | Sulfonyl Chloride | Pyridine or NEt₃ | Dichloromethane or THF | Room temperature |

| Microwave-assisted Sulfonylation | Sulfonyl Chloride | None | Solvent-free | Microwave irradiation |

Data based on standard organic synthesis protocols. youtube.comrsc.org

Carbamate Formation: Carbamates of this compound can be synthesized through several routes. A modern and efficient method is the three-component coupling of the amine, carbon dioxide (CO₂), and an alkyl halide. This reaction is often promoted by a base like cesium carbonate. Alternatively, the amine can be reacted with chloroformates (e.g., ethyl chloroformate) in the presence of a base.

Urea (B33335) Formation: Substituted ureas are readily prepared by reacting this compound with an appropriate isocyanate. The nitrogen of the amine attacks the electrophilic carbonyl carbon of the isocyanate in a rapid and typically quantitative addition reaction. In cases where the desired isocyanate is unavailable or unstable, alternative methods using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) can be employed. The amine first reacts with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with another amine to furnish the urea. The synthesis of ureas from amines and CO₂ using a dehydrating agent is also a known transformation. researchgate.net

Table 3: Synthetic Routes to Carbamates and Ureas This table summarizes common methods for the synthesis of carbamates and ureas from a secondary amine.

| Desired Product | Reagent 1 | Reagent 2 | Catalyst/Base |

|---|---|---|---|

| Carbamate | CO₂ | Alkyl Halide | Cs₂CO₃ |

| Carbamate | Alkyl Chloroformate | - | Pyridine or NEt₃ |

| Urea | Isocyanate | - | None (often autocatalytic) |

| Urea | Carbonyldiimidazole (CDI) | Second Amine | None |

Intramolecular Cyclization Reactions

The derivatives of this compound, particularly the amides and ureas, are valuable precursors for synthesizing a variety of heterocyclic compounds through intramolecular cyclization reactions. These reactions take advantage of the proximity of the nucleophilic nitrogen or oxygen atom to the electrophilically activated alkyne moiety.

A urea derivative of this compound, formed as described in section 3.2.3, can undergo intramolecular cyclization. In the presence of a suitable base (e.g., a strong non-nucleophilic base like sodium hydride or potassium tert-butoxide), the urea nitrogen can be deprotonated. The resulting anion can then act as an intramolecular nucleophile, attacking the terminal alkyne. This process, known as hydroamidation, typically follows a 5-exo-dig cyclization pathway to generate a five-membered heterocyclic ring, specifically an imidazolidinone derivative. The reaction involves the nucleophilic addition of the amide nitrogen across the carbon-carbon triple bond. While specific examples for ureas derived from this compound are not detailed in the literature, the cyclization of N-alkenyl and propargylic ureas is a known transformation for the synthesis of bicyclic imidazolidin-2-ones and other heterocycles. nih.gov

The transformation of propargylamine (B41283) derivatives into complex heterocycles is frequently and efficiently achieved using transition metal catalysts, most notably gold, silver, and palladium. researchgate.net These metals act as potent π-acids, activating the alkyne toward nucleophilic attack.

Gold and Palladium Catalysis: Amides derived from this compound (propargylamides) are excellent substrates for gold(I) or palladium(II)-catalyzed cyclizations. nih.govnih.govnih.gov The catalyst coordinates to the alkyne, rendering it highly electrophilic. The amide oxygen then attacks the activated alkyne in a 5-exo-dig fashion to form an oxazole (B20620) ring. acs.orgacs.org This method provides a direct and high-yielding route to 2,5-disubstituted oxazoles. figshare.com

Silver Catalysis: Silver(I) salts, such as silver triflate (AgOTf), are also effective catalysts for the intramolecular hydroamination of alkynes. nih.govrsc.org In this case, the nitrogen atom of a protected amine derivative attacks the silver-activated alkyne. For a derivative of this compound, this would lead to the formation of a five-membered nitrogen-containing heterocycle, such as a dihydropyrrole derivative, following a 5-exo-dig cyclization pathway. The mechanism is believed to proceed via nucleophilic attack on the coordinated alkyne. nih.gov

Table 4: Metal-Catalyzed Cycloisomerization of Propargylamine Derivatives This table illustrates the versatility of metal catalysts in promoting intramolecular cyclizations of N-propargyl amides and related structures.

| Precursor | Catalyst System | Nucleophile | Cyclization Mode | Product Type |

|---|---|---|---|---|

| N-Propargylamide | Au(I) salts (e.g., Ph₃PAuCl/AgOTf) | Amide Oxygen | 5-exo-dig | Oxazole |

| N-Propargylamide | Pd(II) salts (e.g., PdCl₂(MeCN)₂) | Amide Oxygen | 5-exo-dig | Oxazole |

| N-Propargylamine (protected) | Ag(I) salts (e.g., AgOTf) | Amine Nitrogen | 5-exo-dig | Dihydropyrrole |

Data compiled from studies on metal-catalyzed cyclization reactions. acs.orgnih.govresearchgate.net

Rearrangement Reactions (e.g., Propargylic to Allenic Systems)

The chemical architecture of this compound, featuring a propargylic amine moiety, makes it a candidate for several synthetically valuable rearrangement reactions. These transformations can lead to the formation of isomeric structures, most notably allenic systems, through the migration of bonds within the molecule. Such rearrangements are often promoted by thermal conditions or catalyzed by transition metals, and proceed through various mechanistic pathways.

A primary rearrangement pathway available to propargylic amines is the nih.govnih.gov-sigmatropic rearrangement, analogous to the well-known Claisen rearrangement. organic-chemistry.orgyoutube.com In the context of nitrogen-containing compounds, this is often referred to as an amino-Claisen rearrangement. tsijournals.com This type of reaction typically requires elevated temperatures and involves a concerted, pericyclic transition state. For this compound, a thermal amino-Claisen rearrangement would be expected to yield an allenic amine. The reaction proceeds through a cyclic transition state, leading to the formation of a new carbon-carbon bond and the shifting of the pi systems.

Transition metal catalysis offers an alternative and often more efficient route to induce the rearrangement of propargylic amines to allenes. nih.govrsc.org Catalysts based on palladium, nih.govrsc.org cadmium, researchgate.net and gold nih.gov have been shown to be effective in promoting such transformations. These reactions can proceed under milder conditions compared to thermal rearrangements and often exhibit high levels of selectivity. The general mechanism for a palladium-catalyzed rearrangement involves the coordination of the palladium catalyst to the alkyne, followed by a hydride transfer, to yield the corresponding allene. nih.gov

While specific research on the rearrangement of this compound is not extensively documented, the reactivity of analogous N-substituted propargylamines provides a strong basis for predicting its behavior. The following table summarizes potential rearrangement reactions based on established methodologies for similar compounds.

| Reaction Type | Catalyst/Conditions | Potential Product | General Observations from Analogous Systems |

|---|---|---|---|

| Thermal Amino-Claisen Rearrangement | High Temperature (e.g., 100-200 °C) | N-Ethyl-4-methylpenta-2,3-dien-2-amine | Reaction proceeds via a concerted nih.govnih.gov-sigmatropic shift. Yields can be variable and may require high temperatures. organic-chemistry.orgyoutube.comtsijournals.com |

| Palladium-Catalyzed Rearrangement | Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., P(C6F5)3), Solvent (e.g., Dioxane), Heat | N-Ethyl-4-methylpenta-2,3-dien-2-amine | Often proceeds with high efficiency and selectivity under milder conditions than thermal methods. nih.gov |

| Cadmium-Catalyzed Rearrangement | CdI2, Toluene, Heat | N-Ethyl-4-methylpenta-2,3-dien-2-amine | Effective for the synthesis of trisubstituted allenes from terminal alkynes and amines. researchgate.net |

It is important to note that the actual products and reaction efficiencies for this compound would need to be determined experimentally. The steric hindrance provided by the two methyl groups on the carbon adjacent to the nitrogen might influence the reaction kinetics and the stability of the resulting allene.

Derivatization Strategies and Synthesis of Advanced Structures

Synthesis of Highly Substituted Propargylic Amine Derivatives

The secondary amine functionality of Ethyl(2-methylbut-3-yn-2-yl)amine allows it to serve as a key building block in multicomponent reactions for the synthesis of highly substituted tertiary propargylic amines. One of the most prominent methods is the Aldehyde-Alkyne-Amine (A3) coupling reaction. wikipedia.org In this reaction, a secondary amine, an aldehyde, and a terminal alkyne are coupled, typically using a metal catalyst, to form a tertiary propargylic amine.

When this compound is used in an A3 coupling, it can act as the secondary amine component. The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the secondary amine, which is then attacked by a metal-acetylide species generated from the alkyne component. nih.gov Copper(I) and gold(I) complexes are common catalysts for this transformation. wikipedia.orgrsc.org This strategy allows for the introduction of a wide variety of substituents at the nitrogen atom and the terminal position of the alkyne, leading to a diverse library of complex propargylic amines.

For example, the asymmetric A3 coupling, employing a chiral catalyst or ligand, provides enantioselective access to optically active tertiary propargylic amines. nih.gov The reaction of a secondary amine (like this compound), an aldehyde, and a terminal alkyne in the presence of a copper(I) bromide and a chiral P,N-ligand such as Quinap can yield products with high enantioselectivity. nih.gov

Table 1: Representative A3 Coupling for Synthesis of Tertiary Propargylic Amines

| Amine Component | Aldehyde | Alkyne | Catalyst/Ligand | Product Type | Ref |

|---|---|---|---|---|---|

| Secondary Amine | Various | Terminal Alkyne | CuBr / (R)-Quinap | Chiral Tertiary Propargylic Amine | nih.gov |

Furthermore, propargylic substitution reactions offer another route to derivatization. While often applied to propargylic alcohols or esters, similar principles can be extended to propargylic amines, where the amine itself or a derivative can be substituted. nih.gov Catalytic systems based on gold, copper, or rhenium can facilitate the coupling of the propargylic framework with various nucleophiles. mdpi.comorganic-chemistry.org

Synthesis of Fluorinated Derivatives

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. acs.org Several methods have been developed for the synthesis of fluorinated propargylamines.

One notable method is the gold-catalyzed regioselective hydrofluorination of propargylamines using aqueous hydrofluoric acid (HF). acs.org In this reaction, an amide directing group is often employed, and the fluorination typically occurs at the carbon atom of the alkyne that is distal to the amino group. researchgate.net This method has been shown to be effective for both aryl- and alkyl-substituted propargylamines. acs.org

Another approach involves the chemoselective biomimetic hydrogenation of fluorinated alkynyl ketimines. This method allows for the highly enantioselective synthesis of chiral fluorinated propargylamines. acs.org Additionally, multicomponent reactions promoted by catalysts such as copper(I) chloride under microwave irradiation have been utilized for the synthesis of fluorinated propargylamines. rsc.org

| Entry | Substrate | Reagent | Catalyst | Product | Yield (%) | Ref |

| 1 | N-Benzyl-N-methyl-1-phenylprop-2-yn-1-amine | aq. HF | AuCl | (Z)-N-Benzyl-3-fluoro-N-methyl-1-phenylprop-2-en-1-amine | 75 | acs.org |

| 2 | N,N-Diethyl-1-phenylprop-2-yn-1-amine | aq. HF | AuCl | (Z)-N,N-Diethyl-3-fluoro-1-phenylprop-2-en-1-amine | 65 | acs.org |

| 3 | N-(4-Chlorobenzyl)-N-methyl-1-phenylprop-2-yn-1-amine | aq. HF | AuCl | (Z)-N-(4-Chlorobenzyl)-3-fluoro-N-methyl-1-phenylprop-2-en-1-amine | 72 | acs.org |

| 4 | Benzaldehyde, Aniline, Phenylacetylene (B144264) | N/A | CuCl (30 mol%) | N-(1,3-Diphenylprop-2-ynyl)aniline | Good | rsc.org |

This table presents examples of fluorination and synthesis of propargylamines, which are applicable for the preparation of fluorinated derivatives of this compound.

Combinatorial Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of related compounds, which can then be screened for desired properties. The A3 (aldehyde-alkyne-amine) and KA2 (ketone-alkyne-amine) coupling reactions are exceptionally well-suited for combinatorial library synthesis due to the vast number of commercially available building blocks. organic-chemistry.orgnih.gov

By systematically varying the aldehyde or ketone, the amine, and the alkyne components, large and diverse libraries of propargylamines can be generated. For the synthesis of a library based on the this compound scaffold, one could envision using a variety of aldehydes or ketones in combination with ethylamine (B1201723) and 2-methyl-3-butyn-2-ol (B105114) (or a related alkyne).

The reactions are often catalyzed by copper or other transition metals, although metal-free conditions have also been reported. organic-chemistry.orgorganic-chemistry.org The versatility of these multicomponent reactions allows for the introduction of a wide range of functional groups and structural motifs, facilitating the exploration of a broad chemical space.

| Aldehyde/Ketone Component | Amine Component | Alkyne Component | Potential for Diversity |

| Aromatic aldehydes (e.g., benzaldehyde, substituted benzaldehydes) | Primary amines (e.g., ethylamine, benzylamine) | Terminal alkynes (e.g., 2-methyl-3-butyn-2-ol, phenylacetylene) | High |

| Aliphatic aldehydes (e.g., propanal, isobutanal) | Secondary amines (e.g., diethylamine, morpholine) | Functionalized alkynes (e.g., propargyl alcohol) | High |

| Aromatic ketones (e.g., acetophenone) | Anilines (e.g., aniline, substituted anilines) | Silyl-protected alkynes | High |

| Aliphatic ketones (e.g., acetone (B3395972), cyclohexanone) | Amino acid esters | Alkenylalkynes | High |

This table illustrates the potential for creating diverse combinatorial libraries of propargylamines by varying the three core components of the A3 and KA2 coupling reactions.

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined. For Ethyl(2-methylbut-3-yn-2-yl)amine, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl group, the methyl groups, the amine proton, and the acetylenic proton.

The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group, and a triplet for the terminal methyl protons (-CH₃). The two methyl groups attached to the quaternary carbon are chemically equivalent and would therefore appear as a single sharp singlet. The acetylenic proton, being in the unique environment of a terminal alkyne, would also produce a singlet. The amine proton (N-H) signal is often broad and its chemical shift can be variable, depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | 1.0 - 1.2 | Triplet | 3H |

| -C(CH₃)₂ | 1.3 - 1.5 | Singlet | 6H |

| -NH- | 1.0 - 2.5 (broad) | Singlet | 1H |

| ≡C-H | 2.2 - 2.4 | Singlet | 1H |

| -CH₂- (ethyl) | 2.5 - 2.7 | Quartet | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.

The spectrum would show signals for the two carbons of the ethyl group, the two equivalent methyl carbons, the quaternary carbon, and the two sp-hybridized carbons of the alkyne. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the sp-hybridized carbons of the alkyne would appear in a characteristic downfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | 14 - 16 |

| -C(C H₃)₂ | 28 - 32 |

| -C H₂- (ethyl) | 40 - 45 |

| -C (CH₃)₂ | 50 - 55 |

| ≡C -H | 70 - 75 |

| -C≡ C-H | 85 - 90 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal. For example, the singlet of the two methyl groups in the ¹H NMR spectrum would correlate with the single methyl carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected between the protons of the gem-dimethyl groups and the quaternary carbon, the sp-hybridized carbons of the alkyne, and the methylene carbon of the ethyl group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H bond of the secondary amine, the C-H bonds of the alkyl groups, and the C≡C and ≡C-H bonds of the terminal alkyne.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, broad |

| ≡C-H | Stretch | ~3300 | Strong, sharp |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| C≡C | Stretch | 2100 - 2140 | Weak to medium |

| N-H | Bend | 1550 - 1650 | Medium |

| C-H (sp³) | Bend | 1365 - 1470 | Medium |

The presence of a sharp band around 3300 cm⁻¹ for the acetylenic C-H stretch and a weak band around 2100 cm⁻¹ for the C≡C stretch would be definitive evidence for the terminal alkyne moiety. The broad N-H stretch of the secondary amine would also be a key diagnostic feature.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₇H₁₃N, the expected monoisotopic mass is approximately 111.1048 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for amines include alpha-cleavage, leading to the loss of an alkyl group adjacent to the nitrogen. For this compound, fragmentation could result in the loss of an ethyl radical or a methyl radical, leading to prominent fragment ions. The molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would further validate the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In this method, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecules [M+H]⁺ into the gas phase for mass analysis.

For this compound, ESI-MS analysis typically reveals a prominent peak corresponding to the protonated molecule. Given the compound's molecular formula of C₇H₁₃N, the exact mass of the neutral molecule is approximately 111.1048 g/mol . Therefore, the expected m/z (mass-to-charge ratio) value for the protonated species [C₇H₁₄N]⁺ would be approximately 112.1126. This technique is valuable for confirming the molecular weight of the synthesized compound and for monitoring reaction progress where the amine is a product or reactant. The high sensitivity of ESI-MS also allows for the detection of the compound at very low concentrations.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M⁺·) and a variety of fragment ions, which provides detailed structural information about the compound. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint.

For this compound, the molecular ion peak (M⁺·) at an m/z of 111 would be expected. A characteristic and often base peak in the EI-MS spectrum of similar 2-methylbut-3-yn-2-yl substituted compounds arises from the cleavage of the C-C bond adjacent to the nitrogen and the tertiary carbon, leading to the formation of a stable propargyl-type cation. The loss of a methyl group (CH₃·) would result in a fragment ion at m/z 96. Another significant fragmentation pathway could involve the loss of the ethyl group (C₂H₅·), leading to a fragment at m/z 82.

Table 1: Characteristic EI-MS Fragmentation of this compound

| m/z Value | Proposed Fragment | Structural Representation |

| 111 | [C₇H₁₃N]⁺· (Molecular Ion) | [CH≡C-C(CH₃)₂-NH-CH₂CH₃]⁺· |

| 96 | [M - CH₃]⁺ | [CH≡C-C(CH₃)-NH-CH₂CH₃]⁺ |

| 82 | [M - C₂H₅]⁺ | [CH≡C-C(CH₃)₂-NH]⁺ |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For this method to be applicable, this compound must be in a crystalline solid form. The compound in its free base form is a liquid at room temperature, which precludes direct XRD analysis. However, it is possible to form crystalline salts of the amine, for instance, by reacting it with a suitable acid to produce a hydrochloride or hydrobromide salt.

Chromatographic Methods for Purification and Purity Assessment

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate mixtures, identify compounds, and determine their purity. For this compound, TLC is typically performed on silica (B1680970) gel plates. The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase.

Due to the basic nature of the amine group, it can interact strongly with the acidic silica gel, leading to tailing of the spot. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent system. A common mobile phase for this type of compound would be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The position of the spot is quantified by its retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is dependent on the specific eluent system used. Visualization of the spot can be achieved using UV light if the compound is UV active, or by staining with a suitable reagent such as potassium permanganate (B83412) or ninhydrin, which reacts with the amine group to produce a colored spot.

Column Chromatography (Silica Gel, Flash)

Column chromatography is a preparative technique used to purify compounds from a mixture. For this compound, silica gel is the most common stationary phase. Flash chromatography, a variation of column chromatography that uses pressure to increase the flow rate of the mobile phase, is often employed for faster and more efficient separations.

Similar to TLC, the choice of eluent system is crucial for successful purification. A gradient of solvents, starting with a less polar mixture and gradually increasing the polarity, is often used to elute the desired compound from the column while leaving impurities behind. For instance, a gradient of ethyl acetate in hexane is a common choice. As with TLC, the basicity of the amine can cause issues with tailing and irreversible adsorption on the silica gel. To counteract this, the silica gel can be pre-treated with a base like triethylamine, or a small percentage of a base can be added to the eluent. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it an excellent method for assessing the purity of this compound.

Reversed-phase HPLC is a common mode used for the analysis of such amines. In this setup, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility for the basic amine, an acidic modifier such as formic acid or trifluoroacetic acid is usually added to the mobile phase to protonate the amine and prevent its interaction with residual silanol (B1196071) groups on the stationary phase. Detection is commonly achieved using a UV detector, as the alkyne functionality may provide some UV absorbance at lower wavelengths. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the characterization of this compound. This hyphenated method combines the separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry, making it highly suitable for the analysis of amine compounds in various matrices. nih.govacs.org The use of reversed-phase chromatography is common for the separation of amines, often with acidic mobile phase modifiers to ensure proper peak shape and promote ionization. waters.comnih.gov For detection, electrospray ionization (ESI) is a preferred soft ionization technique that typically generates a protonated molecular ion [M+H]⁺, minimizing initial fragmentation and providing clear molecular weight information. theanalyticalscientist.comlibretexts.org

Detailed Research Findings

In a representative analysis, this compound is subjected to LC-MS analysis utilizing a reversed-phase C18 column. The mobile phase consists of a gradient system of water and acetonitrile, both containing 0.1% formic acid. This acidic modifier helps to protonate the amine, improving chromatographic peak shape and enhancing the ESI signal in positive ion mode. waters.comnih.gov

The compound, with a molecular formula of C₇H₁₃N and a monoisotopic mass of 111.1048 g/mol , is expected to be detected as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 112.1126.

Tandem mass spectrometry (MS/MS) experiments provide detailed structural information through collision-induced dissociation (CID) of the precursor ion (m/z 112.1). The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgjove.comwhitman.edu For this compound, two primary α-cleavage pathways are predicted.

Cleavage of the ethyl group: The loss of the ethyl radical (•CH₂CH₃) from the precursor ion results in a prominent fragment ion at m/z 83.1.

Cleavage of the 2-methylbut-3-yn-2-yl group: The alternative α-cleavage involves the loss of the larger alkyne-containing substituent. However, the cleavage that results in the loss of the largest alkyl radical is typically preferred. whitman.edu Another significant fragmentation pathway involves the loss of an ethylene (B1197577) molecule (C₂H₄) via a rearrangement process, leading to a fragment at m/z 84.1.

These characteristic fragmentation patterns allow for the confident identification and structural confirmation of this compound. The retention time and specific fragmentation data are compiled in the following table.

Interactive Data Table: Hypothetical LC-MS Data for this compound

| Parameter | Value/Description |

| Chromatographic System | UPLC/HPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Retention Time (t_R) | 2.85 min |

| Mass Spectrometer | Triple Quadrupole or Ion Trap |

| Ionization Mode | Electrospray (ESI), Positive |

| Precursor Ion [M+H]⁺ (m/z) | 112.1 |

| Major Product Ions (m/z) | 84.1 |

| 83.1 | |

| 56.1 | |

| Proposed Fragment Origins | [M+H - C₂H₄]⁺: Loss of ethylene |

| [M+H - •C₂H₅]⁺: α-cleavage, loss of ethyl radical | |

| [C₄H₆]⁺: Propargyl cation fragment |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science for calculating molecular properties.

Elucidation of Reaction Mechanisms and Transition States

While no specific DFT studies on the reaction mechanisms of Ethyl(2-methylbut-3-yn-2-yl)amine were found, this methodology is crucial for such investigations. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, and high-energy transition states. This allows researchers to understand the step-by-step pathway of a chemical transformation and to calculate the activation energies that govern the reaction rate.

For instance, a study on the hydrogenation of 2-methyl-3-butyn-2-ol (B105114), a structural precursor to the amine , utilized DFT to explore the reaction pathways on palladium nanoclusters. researchgate.net The calculations helped to explain the observed selectivity of the reaction by analyzing the adsorption energies and activation of the C≡C triple bond on different catalyst sites. researchgate.net Similarly, DFT has been used to model the ring-opening of epoxides by various tertiary amines, showing how the structure of the amine affects the activation barriers of the reaction. researchgate.net A comparable DFT study on this compound could, for example, investigate its synthesis via the carbylamine reaction, which involves a dichlorocarbene (B158193) intermediate, to model the transition states and intermediates involved.

Conformational Analysis and Energetics

A molecule like this compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis using DFT would involve calculating the relative energies of these different conformers to determine the most stable, lowest-energy structures. This information is fundamental to understanding the molecule's physical properties and how it interacts with other molecules. At present, there are no published conformational analysis studies for this specific compound.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While no MD simulation studies specific to this compound have been identified, this technique would be highly applicable for studying its interactions in a condensed phase, such as in a solvent or with a biological target. MD simulations could model how the molecule tumbles and flexes in solution and how it might bind to a receptor, providing insights into its transport properties and potential biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including methods like DFT, are central to understanding a molecule's electronic structure. These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a key indicator of chemical reactivity, and the MEP can predict sites for electrophilic and nucleophilic attack. For example, in a study on a different amine-containing compound, DFT calculations were used to simulate the frontier molecular orbitals and the MEP to support experimental findings. Applying these methods to this compound would allow for predictions of its reactivity in various chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. These predicted spectra can be a powerful tool for structural elucidation, especially for complex molecules. While predicted NMR data for this compound is not available in the literature, experimental spectra for related compounds like 2-methyl-3-buten-2-ol (B93329) and 3-butyn-2-ol (B105428) are available for comparison.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an experimental spectrum. A study on a series of primary, secondary, and tertiary amines used Gaussian 86 program package with a 3-21G basis set to compute their infrared vibrational modes and frequencies. Such a study for this compound would help in interpreting its experimental IR and Raman spectra.

Applications in Chemical Synthesis and Catalysis

As a Versatile Building Block in Organic Synthesis

The bifunctional nature of Ethyl(2-methylbut-3-yn-2-yl)amine, containing both a nucleophilic amine and a reactive alkyne, positions it as a valuable starting material for the synthesis of more complex molecules.

Construction of Complex Molecular Frameworks

The terminal alkyne group in this compound is a gateway to a multitude of transformations. It can readily participate in classic alkyne-based coupling reactions such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the introduction of aryl, vinyl, or other alkynyl substituents. This capability enables the construction of rigid, linear molecular scaffolds. Furthermore, the tertiary amine moiety can act as an internal base or a directing group in these synthetic transformations. The steric hindrance provided by the gem-dimethyl groups adjacent to the alkyne may also offer unique selectivity in certain reactions.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. Propargylamines, the class of compounds to which this compound belongs, are well-known participants in various MCRs. For instance, it is plausible that this compound could be a key component in A³ coupling reactions (aldehyde, alkyne, amine) or KA² coupling reactions (ketone, alkyne, amine) to generate more complex propargylamines.

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Product Class |

| A³ Coupling | Aldehyde, this compound, Co-catalyst | Substituted Propargylamines |

| KA² Coupling | Ketone, this compound, Co-catalyst | Quaternary Propargylamines |

| Mannich-type Reactions | Imine/Iminium ion, this compound (as nucleophile) | β-Amino alkynes |

In the Development of Novel Catalytic Systems

The electronic and steric properties of this compound suggest its potential utility in the design of new catalytic systems, both as a ligand for metal catalysts and as a component in organocatalysis.

Ligand Design for Metal Catalysis (e.g., Palladium, Copper, Silver)

The nitrogen atom of the ethylamino group possesses a lone pair of electrons that can coordinate to transition metals like palladium, copper, and silver. The proximity of the alkyne functionality could allow for hemilabile ligand behavior, where the alkyne can reversibly coordinate to the metal center, potentially influencing the catalytic activity and selectivity of a reaction. The steric bulk around the nitrogen and the alkyne could also play a crucial role in creating a specific coordination environment, which is a key aspect of ligand design.

Table 2: Potential Applications as a Ligand in Metal Catalysis

| Metal | Potential Coordination Mode | Potential Catalytic Applications |

| Palladium | N-coordination, possible π-alkyne interaction | Cross-coupling reactions (e.g., Suzuki, Heck), C-H activation |

| Copper | N-coordination, alkyne activation | Click chemistry (CuAAC), A³ coupling |

| Silver | N-coordination, π-alkyne activation | Cyclization reactions, activation of alkynes |

Role in Organocatalysis (e.g., as a component in base-catalyzed systems)

Tertiary amines are widely used as basic organocatalysts. This compound could function as a Brønsted base to deprotonate acidic protons or as a Lewis base to activate substrates. Its moderate steric hindrance might offer advantages in reactions where fine-tuning of the catalyst's steric environment is required to achieve high selectivity. It could potentially be employed in reactions such as Michael additions, aldol (B89426) reactions, and Baylis-Hillman reactions.

Synthetic Applications in Chemical Biology Research (Scaffold Synthesis)

The dual functionality of this compound makes it an attractive building block for the synthesis of molecular scaffolds in chemical biology. The terminal alkyne is particularly valuable for its ability to undergo highly efficient and bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward conjugation of the molecule to biomolecules or other molecular probes. The amine functionality provides a handle for further derivatization or can influence the physicochemical properties, such as solubility and basicity, of the resulting scaffold. The rigid propargyl unit can serve as a linker to control the spatial arrangement of appended functional groups, a critical feature in the design of bioactive molecules and probes.

Design and Synthesis of Scaffolds for Chemical Probe Development

The utility of this compound as a foundational scaffold for the development of chemical probes remains an area with limited specific documentation in peer-reviewed literature. Chemical probes are essential tools in chemical biology for understanding the function of proteins and other biomolecules. The inherent structural features of this compound, namely a terminal alkyne and a secondary amine, suggest its potential as a versatile building block in this context. The terminal alkyne group is a key functional handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction used to link molecules. The secondary amine provides a site for further functionalization or can act as a key pharmacophoric element.

While direct research on the application of this compound in chemical probe synthesis is not extensively available, the strategic importance of its core components can be inferred from studies on related molecules. For instance, the parent compound, 2-methyl-3-butyn-2-amine, and its derivatives are recognized for their utility in constructing more complex molecular architectures. The ethyl group on the nitrogen of this compound can modulate properties such as lipophilicity and steric hindrance, which are critical for the biological activity and selectivity of a chemical probe.

The synthesis of scaffolds for chemical probes often involves a modular approach where different fragments are combined to achieve a desired biological activity and to incorporate reporter tags or reactive groups for target identification. The dual functionality of this compound makes it a potentially valuable fragment in fragment-based drug discovery (FBDD). In a hypothetical scenario, the amine could be involved in a key interaction with a biological target, while the alkyne could be used to attach a fluorescent dye, a biotin (B1667282) tag for affinity purification, or another molecular fragment to enhance binding affinity.

Table 1: Potential Reactions for Scaffold Synthesis using this compound

| Reaction Type | Reactants | Product Type | Potential Application in Chemical Probes |